

# Introduction: The Significance of Polyhalogenated Benzene Derivatives

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## Compound of Interest

Compound Name:	5-Bromo-1,3-dichloro-2-iodobenzene
Cat. No.:	B1365838

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In the landscape of medicinal chemistry and materials science, polyhalogenated aromatic compounds are indispensable building blocks. Their utility stems from the unique electronic and steric properties imparted by halogen substituents, which can modulate a molecule's reactivity, lipophilicity, and binding interactions. **5-Bromo-1,3-dichloro-2-iodobenzene** (CAS No. 62720-30-3) is a prime example of such a compound, featuring four distinct halogen substituents on a benzene ring. This dense functionalization offers a platform for highly selective, sequential cross-coupling reactions, making it a potentially valuable intermediate in the synthesis of complex organic molecules.<sup>[1]</sup>

This guide provides a comprehensive analysis of the known and predicted physical properties of **5-Bromo-1,3-dichloro-2-iodobenzene**. As specific experimental data for this compound is not widely published, this document synthesizes information from calculated values, data from structurally analogous compounds, and fundamental principles of physical organic chemistry. The methodologies for experimentally determining these properties are also detailed, providing a framework for researchers engaged in the characterization of this and similar novel compounds.

## Molecular Structure and Core Identifiers

The arrangement of four halogen atoms on the benzene core dictates the compound's physical and chemical identity. The structure is defined by the IUPAC name **5-Bromo-1,3-dichloro-2-iodobenzene**.

Caption: Molecular Structure of **5-Bromo-1,3-dichloro-2-iodobenzene**.

Identifier	Value	Source
CAS Number	62720-30-3	<a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>2</sub> BrCl <sub>2</sub> I	
Molecular Weight	351.24 g/mol	Calculated
IUPAC Name	5-Bromo-1,3-dichloro-2-iodobenzene	N/A
Canonical SMILES	C1=C(C(=C(C=C1Cl)Br)I)Cl	N/A

## Predicted and Comparative Physical Properties

Direct experimental data for the physical properties of **5-Bromo-1,3-dichloro-2-iodobenzene** is scarce. However, we can infer its likely characteristics by examining fundamental principles and comparing it to structurally related haloarenes.

## State and Appearance

Haloarenes are typically colorless crystalline solids or liquids.[\[3\]](#) Given the high molecular weight (351.24 g/mol) and the presence of multiple heavy halogen atoms, which increase intermolecular van der Waals forces, **5-Bromo-1,3-dichloro-2-iodobenzene** is predicted to be a solid at room temperature. Its color is likely to be off-white to light yellow, as is common for many iodinated aromatic compounds which can slowly decompose to release iodine, especially upon exposure to light.

## Melting and Boiling Points

The melting and boiling points of haloarenes are significantly higher than those of parent hydrocarbons with comparable molecular masses due to stronger intermolecular forces.[\[4\]](#) The boiling point generally increases with the mass of the halogen (I > Br > Cl > F). The melting point, however, is also heavily influenced by the symmetry of the molecule; more symmetrical isomers tend to pack more efficiently into a crystal lattice, resulting in higher melting points.

The table below compares the known properties of similar polyhalogenated benzenes to provide a reasonable estimation range for the target compound.

Compound	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
1,3-Dichloro-2-iodobenzene <sup>[5]</sup>	272.89	N/A	N/A
5-Bromo-1,3-dichloro-2-fluorobenzene <sup>[6]</sup>	243.89	N/A	234
1-Bromo-3-chloro-5-iodobenzene	317.35	N/A	N/A
2-Bromo-1,3-difluoro-5-iodobenzene <sup>[7]</sup>	318.89	64 - 68	N/A
1,3-Dibromo-5-iodobenzene <sup>[8]</sup>	361.80	124.4 - 124.7	302.7 (Predicted)

Based on these analogs, particularly the solid nature and melting point of other bromo-iodo-dihalogenated benzenes, a melting point in the range of 70-130 °C is a reasonable prediction for **5-Bromo-1,3-dichloro-2-iodobenzene**. Its boiling point is expected to be high, likely exceeding 300 °C.

## Solubility

Despite the presence of polar C-X bonds, haloarenes are generally insoluble in water.<sup>[3]</sup> This is because they cannot form hydrogen bonds with water molecules, and the energy required to break the existing hydrogen bonds between water molecules is not compensated by the formation of new haloarene-water interactions. However, they are typically soluble in common non-polar organic solvents like benzene, ether, and chloroform, following the "like dissolves like" principle. Therefore, **5-Bromo-1,3-dichloro-2-iodobenzene** is expected to be insoluble in water but soluble in organic solvents.

## Anticipated Spectroscopic Signatures

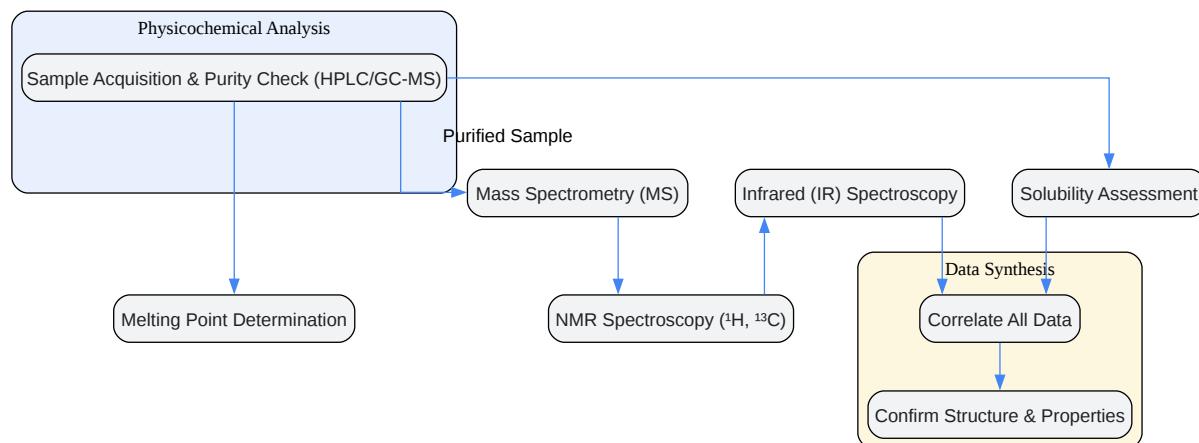
Spectroscopic analysis is essential for the structural confirmation of organic compounds. While specific spectra for **5-Bromo-1,3-dichloro-2-iodobenzene** are not publicly available, its expected spectroscopic data can be predicted based on its structure.

Technique	Expected Signature	Rationale
<sup>1</sup> H NMR	Two signals in the aromatic region ( $\delta$ 7.0-8.0 ppm).	The two non-equivalent aromatic protons will appear as distinct signals, likely with small coupling constants (meta-coupling).
<sup>13</sup> C NMR	Six distinct signals.	Due to the lack of symmetry, all six carbon atoms in the benzene ring are chemically non-equivalent and should produce separate resonances. Carbons bonded to halogens will show characteristic shifts.
Mass Spec. (EI)	A complex molecular ion ( $M^+$ ) peak cluster around m/z 350-356.	The presence of bromine (isotopes $^{79}\text{Br}$ and $^{81}\text{Br}$ in ~1:1 ratio) and chlorine (isotopes $^{35}\text{Cl}$ and $^{37}\text{Cl}$ in ~3:1 ratio) will result in a highly characteristic isotopic pattern for the molecular ion and fragment ions.
IR Spectroscopy	Aromatic C-H stretching (~3100-3000 $\text{cm}^{-1}$ ), C=C in-ring stretching (~1600-1450 $\text{cm}^{-1}$ ), and C-X (Cl, Br, I) stretching in the fingerprint region (<1100 $\text{cm}^{-1}$ ).	These are characteristic absorption bands for substituted benzene derivatives. <sup>[9][10]</sup> The C-X stretches are often complex and found at lower wavenumbers.

# Experimental Protocols for Physical Characterization

The following section details the standard operating procedures for determining the key physical properties of a novel or uncharacterized solid compound like **5-Bromo-1,3-dichloro-2-iodobenzene**.

## Workflow for Physicochemical and Spectroscopic Analysis



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Caption: General workflow for the characterization of an organic compound.

### Protocol 1: Melting Point Determination

**Causality:** The melting point is a sensitive indicator of purity. A sharp melting range (typically <1 °C) suggests a pure compound, while a broad range indicates the presence of impurities.

**Methodology:**

- **Calibration:** Ensure the digital melting point apparatus is calibrated using certified standards (e.g., benzophenone, caffeine).
- **Sample Preparation:** Finely powder a small amount (2-3 mg) of the dry crystalline sample.
- **Capillary Loading:** Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- **Measurement (Rapid Scan):** Place the capillary in the apparatus. Heat rapidly to obtain a coarse, approximate melting point.
- **Measurement (Accurate Scan):** Allow the apparatus to cool. Using a fresh capillary, heat rapidly to within 15-20 °C of the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.
- **Recording:** Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range is the difference between these two values.

## Protocol 2: Qualitative Solubility Assessment

**Causality:** This protocol establishes the compound's polarity and identifies suitable solvents for reactions, purification (recrystallization), and analytical techniques (e.g., NMR).

**Methodology:**

- **Solvent Selection:** Prepare test tubes containing 1 mL of various solvents: water (polar, protic), ethanol (polar, protic), dichloromethane (polar, aprotic), and hexane (non-polar).
- **Sample Addition:** Add approximately 10 mg of the compound to each test tube.
- **Observation (Room Temp):** Vigorously agitate each mixture for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.

- Observation (Heating): Gently heat the test tubes that showed partial or no solubility. Record any changes. Note if the compound crystallizes out upon cooling, which is a key indicator for a good recrystallization solvent.
- Classification: Classify the compound as "soluble," "sparingly soluble," or "insoluble" in each solvent.

## Conclusion

**5-Bromo-1,3-dichloro-2-iodobenzene** is a heavily substituted haloarene with significant potential as a versatile intermediate in organic synthesis. While specific, experimentally verified physical data remains limited in public literature, a robust profile can be constructed through theoretical calculations, comparison with analogous structures, and an understanding of the fundamental principles governing haloarenes. It is predicted to be a crystalline solid with a melting point between 70-130 °C, insoluble in water but soluble in common organic solvents. Its spectroscopic signatures, particularly its mass spectrum, are expected to be highly characteristic due to its unique combination of halogen isotopes. The experimental protocols outlined in this guide provide a clear pathway for researchers to verify these predicted properties and fully characterize this valuable chemical entity.

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